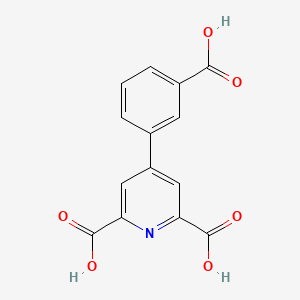

4-(3-Carboxyphenyl)pyridine-2,6-dicarboxylic acid

Description

Properties

Molecular Formula |

C14H9NO6 |

|---|---|

Molecular Weight |

287.22 g/mol |

IUPAC Name |

4-(3-carboxyphenyl)pyridine-2,6-dicarboxylic acid |

InChI |

InChI=1S/C14H9NO6/c16-12(17)8-3-1-2-7(4-8)9-5-10(13(18)19)15-11(6-9)14(20)21/h1-6H,(H,16,17)(H,18,19)(H,20,21) |

InChI Key |

GJPJIYZHJNJVML-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)O)C2=CC(=NC(=C2)C(=O)O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

The synthesis of 4-(3-Carboxyphenyl)pyridine-2,6-dicarboxylic acid typically involves a multi-step process. One efficient synthetic route is based on the “1,2,4-triazine” methodology . The process begins with the preparation of 5-cyano-1,2,4-triazine through direct cyanation of the corresponding 1,2,4-triazine 4-oxide. This is followed by an aza-Diels–Alder reaction and hydrolysis of the cyano group in 50% sulfuric acid, yielding monocarboxylic acid. Finally, the two methyl groups in the molecule are oxidized with excess potassium permanganate to obtain the target compound .

Chemical Reactions Analysis

4-(3-Carboxyphenyl)pyridine-2,6-dicarboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include potassium permanganate for oxidation and sulfuric acid for hydrolysis . The major products formed from these reactions are typically carboxylic acids and their derivatives .

Scientific Research Applications

This compound has a wide range of scientific research applications. It is commonly used in the preparation of metal-organic frameworks (MOFs), which have applications in gas storage, separation, catalysis, enzyme immobilization, drug delivery, and the design of electrochemical energy storage devices . Additionally, it serves as a ligand in nickel(II) complexes and a precursor for coordination polymers with lanthanide cations .

Mechanism of Action

The mechanism of action of 4-(3-Carboxyphenyl)pyridine-2,6-dicarboxylic acid primarily involves its ability to act as a ligand, forming complexes with various metal ions. This interaction is facilitated by the carboxyl and pyridine groups in the molecule, which can coordinate with metal ions to form stable complexes . These complexes can then participate in various catalytic and storage processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The compound’s structural analogues include:

- Steric and Electronic Effects : The 3-carboxyphenyl group in the target compound introduces a bulkier and more electron-withdrawing substituent compared to phenyl or methoxyphenyl groups. This enhances its ability to stabilize metal centers in MOFs and coordination complexes .

- Solubility : Derivatives with polar substituents (e.g., -COOH in PDCA) exhibit higher aqueous solubility, while hydrophobic groups (e.g., phenyl) reduce solubility. The 3-carboxyphenyl group may balance hydrophilicity and hydrophobicity, improving solubility in mixed solvents .

Polymorphism and Solid-State Behavior

Pyridine-2,6-dicarboxylic acid exhibits polymorphism due to competing hydrogen-bonding synthons . The 3-carboxyphenyl substituent in the target compound may disrupt these interactions, favoring unique crystal packing modes that influence solubility and stability.

Biological Activity

4-(3-Carboxyphenyl)pyridine-2,6-dicarboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antimicrobial and anticancer effects, as well as its potential applications in drug development.

Chemical Structure and Properties

This compound features a pyridine ring substituted with two carboxylic acid groups at positions 2 and 6, and a carboxyphenyl group at position 4. This unique arrangement enhances its chelation properties and biological interactions, making it a valuable compound in various scientific fields.

Biological Activities

1. Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been evaluated against various bacterial strains, showing effective inhibition against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest that the compound's activity is comparable to standard antibiotics in certain contexts.

2. Anticancer Properties

The compound has also been studied for its anticancer effects. In vitro studies demonstrate that it can induce cytotoxicity in cancer cell lines such as A375 (human melanoma) and HT29 (human colon adenocarcinoma). The mechanism of action involves the induction of apoptosis through a caspase-dependent pathway, characterized by increased reactive oxygen species (ROS) production and modulation of key apoptotic proteins (e.g., Bax and Bcl-2) .

Case Studies

Case Study 1: Cytotoxicity Assessment

A study evaluated the cytotoxic effects of various complexes derived from pyridine-2,6-dicarboxylate on cancer cell lines. The results indicated that certain derivatives exhibited IC50 values significantly lower than conventional chemotherapeutics like oxaliplatin, suggesting enhanced potency in inhibiting tumor growth .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial efficacy of this compound against common pathogens. The findings revealed that the compound outperformed several standard antibiotics in inhibiting the growth of Staphylococcus aureus and Escherichia coli, highlighting its potential as a therapeutic agent in infectious diseases .

The biological activity of this compound can be attributed to its ability to chelate metal ions and interact with biological macromolecules. This interaction can disrupt essential cellular processes, leading to cell death in pathogens and cancer cells alike. The compound's structure allows it to form stable complexes with metal ions, which may enhance its bioactivity through various biochemical pathways.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| Pyridine-2,6-dicarboxylic acid | Two carboxylic acids on pyridine | Known for heat resistance in bacterial spores |

| 3-Carboxypyridine-2,6-dicarboxylic acid | Carboxyl group at position 3 | Potentially different biological activity |

| Salicylic acid | Hydroxyl and carboxyl groups on aromatic ring | Anti-inflammatory properties; used in pharmaceuticals |

The comparative analysis shows that while similar compounds possess beneficial properties, the specific arrangement of functional groups in this compound enhances its overall biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.